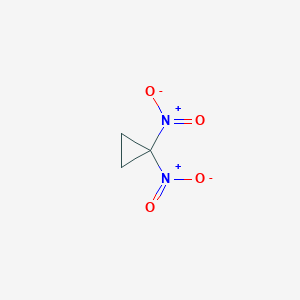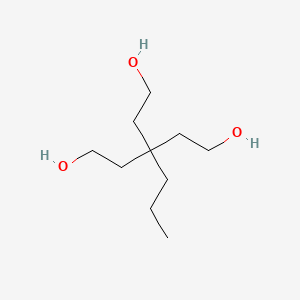![molecular formula C11H16N2O B14212806 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one CAS No. 825648-59-7](/img/structure/B14212806.png)
1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one is a compound that features a pyrrolidine ring and a pyridine ring connected through an ethanone linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of a pyridine-4-carbaldehyde derivative, which undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyridine derivatives: Compounds such as pyridine-4-carboxylic acid and pyridine-3-carboxamide are structurally related.
Uniqueness
1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one is unique due to its combination of pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
825648-59-7 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
1-(4-pyrrolidin-1-yl-4H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C11H16N2O/c1-10(14)12-8-4-11(5-9-12)13-6-2-3-7-13/h4-5,8-9,11H,2-3,6-7H2,1H3 |
InChIキー |
QVDKMWDYYCXOGU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CC(C=C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)

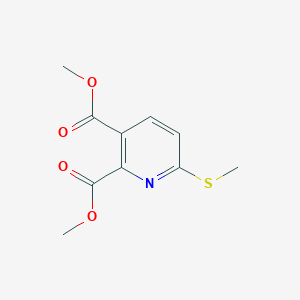
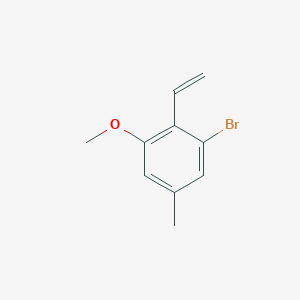
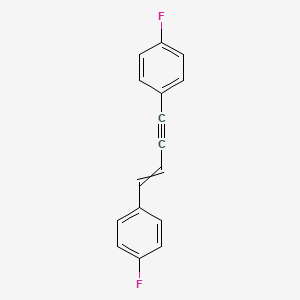

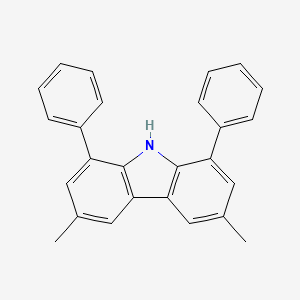
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)
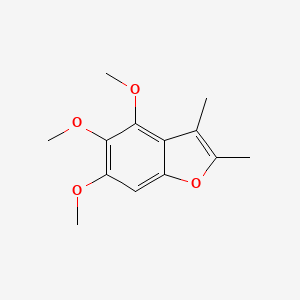
![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)
